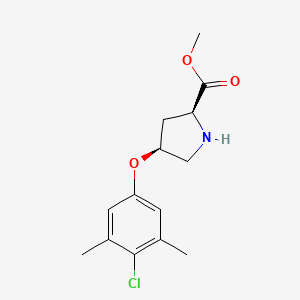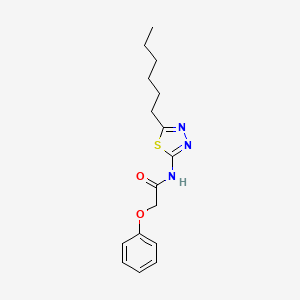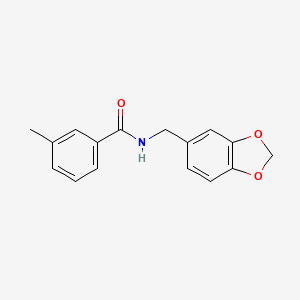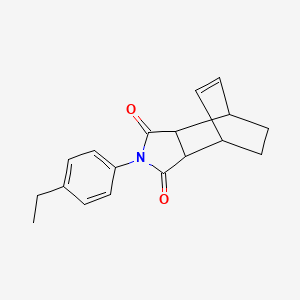![molecular formula C19H22N4O B12478493 1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12478493.png)
1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is a complex organic compound that features a triazole ring, a benzyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL typically involves multi-step organic reactions One common method includes the formation of the triazole ring through a click reaction between an azide and an alkyneThe final step involves the addition of the amino-propanol moiety under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring into a more saturated form.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings .
Scientific Research Applications
1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The benzyl and phenyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the amino-propanol moiety.
2-Phenyl-1H-1,2,3-triazole: Similar triazole structure with a phenyl group.
Benzyl alcohol: Contains the benzyl group but lacks the triazole ring.
Uniqueness: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is unique due to its combination of a triazole ring, benzyl, and phenyl groups, along with an amino-propanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(2-benzyl-5-phenyltriazol-4-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C19H22N4O/c1-15(24)12-20-13-18-19(17-10-6-3-7-11-17)22-23(21-18)14-16-8-4-2-5-9-16/h2-11,15,20,24H,12-14H2,1H3 |
InChI Key |
MVAZMUMRGQJYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12478417.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)


![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)

![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
